molecular formula C25H32N4O4 B12200855 2-(2-{4-[(tert-butylcarbamoyl)methyl]piperazin-1-yl}-2-oxoethoxy)-N-phenylbenzamide

2-(2-{4-[(tert-butylcarbamoyl)methyl]piperazin-1-yl}-2-oxoethoxy)-N-phenylbenzamide

Cat. No.: B12200855
M. Wt: 452.5 g/mol
InChI Key: OYQBNELXHZBKGB-UHFFFAOYSA-N
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Description

2-(2-{4-[(tert-butylcarbamoyl)methyl]piperazin-1-yl}-2-oxoethoxy)-N-phenylbenzamide is a complex organic compound that features a piperazine ring, a tert-butylcarbamoyl group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[(tert-butylcarbamoyl)methyl]piperazin-1-yl}-2-oxoethoxy)-N-phenylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-{4-[(tert-butylcarbamoyl)methyl]piperazin-1-yl}-2-oxoethoxy)-N-phenylbenzamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The benzamide moiety can bind to proteins, altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{4-[(tert-butylcarbamoyl)methyl]piperazin-1-yl}-2-oxoethoxy)-N-phenylbenzamide is unique due to the combination of its piperazine ring, tert-butylcarbamoyl group, and benzamide moiety. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H32N4O4

Molecular Weight

452.5 g/mol

IUPAC Name

2-[2-[4-[2-(tert-butylamino)-2-oxoethyl]piperazin-1-yl]-2-oxoethoxy]-N-phenylbenzamide

InChI

InChI=1S/C25H32N4O4/c1-25(2,3)27-22(30)17-28-13-15-29(16-14-28)23(31)18-33-21-12-8-7-11-20(21)24(32)26-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3,(H,26,32)(H,27,30)

InChI Key

OYQBNELXHZBKGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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